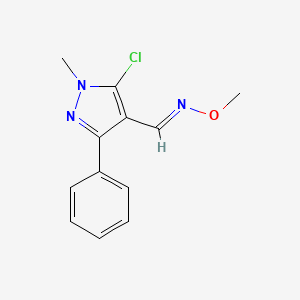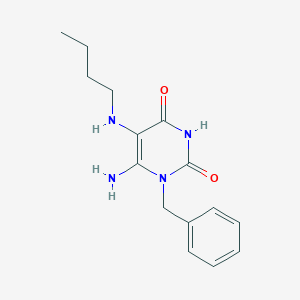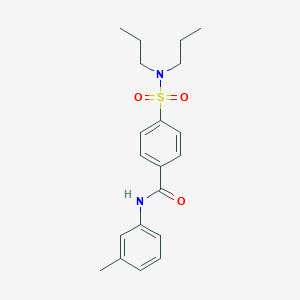
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, also known as DPA, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. DPA has shown promising results in various studies, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including those structurally related to 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, have been synthesized and tested for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These inhibitors, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds, have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma and edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural and Molecular Characterization
The structural and molecular characteristics of aromatic sulfonamides, including their crystal and molecular structures, have been analyzed to understand their interaction with CA isoenzymes better. These studies provide insights into the conformational behavior and stability of these compounds, which is crucial for designing more effective CA inhibitors (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Novel Sulfonamide Compounds and Their Biological Activities
Research has also focused on the synthesis of novel sulfonamide compounds, including their inhibitory activities against cytosolic carbonic anhydrase isoforms. These studies aim to discover new therapeutic agents that can be used in treating diseases associated with altered CA activity. The design and synthesis of these compounds, followed by evaluation of their cytotoxicity and inhibitory potency, contribute to the development of new drugs with potential applications in oncology and other medical fields (Sakr, Assy, & ELasaad, 2020).
Propriétés
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-13-22(14-5-2)26(24,25)19-11-9-17(10-12-19)20(23)21-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUYKCNAHLFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)


![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)
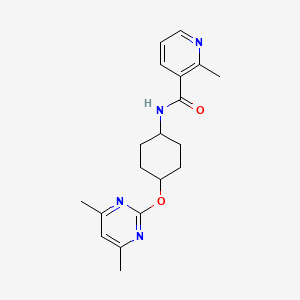
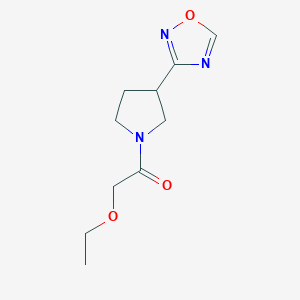
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)

